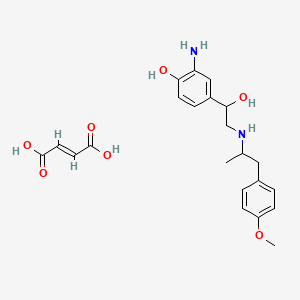![molecular formula C30H48N4S4 B12090740 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound known for its unique structure and properties This compound is of significant interest in the field of materials science, particularly in the development of advanced polymers and photocatalysts
Méthodes De Préparation
The synthesis of 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane involves several steps, typically starting with the preparation of the thiophene derivatives. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .
Applications De Recherche Scientifique
2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced polymers with unique electronic properties. In biology, it has potential applications in the development of biosensors and drug delivery systems. In medicine, it is being explored for its potential use in photodynamic therapy. In industry, it is used in the production of high-performance materials such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it an effective photocatalyst. The thiophene rings and tetrazatricyclo core play a crucial role in its ability to absorb light and generate reactive oxygen species, which can then interact with target molecules to produce the desired effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane stands out due to its unique combination of thiophene rings and tetrazatricyclo core. Similar compounds include 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and poly([2,6’-4,8-di(5-ethylhexylthienyl)benzo[1,2-b;3,3-b]dithiophene]-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl).
Propriétés
Formule moléculaire |
C30H48N4S4 |
|---|---|
Poids moléculaire |
593.0 g/mol |
Nom IUPAC |
2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C30H48N4S4/c1-5-9-11-19(7-3)13-21-15-23(35-17-21)25-27-29(33-37-31-27)26(30-28(25)32-38-34-30)24-16-22(18-36-24)14-20(8-4)12-10-6-2/h15-20,25-34H,5-14H2,1-4H3 |
Clé InChI |
BNACYLAZUSCOBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CSC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=CS5)CC(CC)CCCC)NSN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)


![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)



